1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride
CAS No.: 1185398-47-3
Cat. No.: VC5279034
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185398-47-3 |
---|---|
Molecular Formula | C12H16ClN3O |
Molecular Weight | 253.73 |
IUPAC Name | 1-[(4-ethylphenoxy)methyl]pyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H15N3O.ClH/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15;/h3-8H,2,9,13H2,1H3;1H |
Standard InChI Key | ZKTYGXWRKCUKLO-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic IUPAC name is 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, reflecting its substitution pattern (Table 1) . Its molecular formula, C₁₂H₁₆ClN₃O, corresponds to a molecular weight of 253.73 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug formulations.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1185398-47-3 |
Molecular Formula | C₁₂H₁₆ClN₃O |
Molecular Weight | 253.73 g/mol |
IUPAC Name | 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride |
SMILES | CCN(CC1=CC=C(C=C1)OCC2=CN(N=C2)C)N.Cl |
InChI Key | Not reported in available sources |
Synthesis and Manufacturing
While no explicit synthesis route for this compound is documented, analogous pyrazole derivatives are typically prepared via Vilsmeier-Haack formylation or reductive amination . For example, 1,3-bis-benzoic acid pyrazole aldehydes are synthesized by reacting hydrazine derivatives with ketones, followed by cyclization . Adapting this methodology, the target compound could involve:
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Condensation of 4-ethylphenol with chloromethylpyrazole.
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Subsequent amination at the 4-position.
Industrial-scale production is facilitated by suppliers such as Wuhan Chemwish Technology Co., Ltd., which lists the compound under catalog number CB2703811 .
Research Gaps and Future Directions
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Pharmacological Profiling: Antibacterial, antifungal, and antiviral assays are needed to quantify efficacy.
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Structure-Activity Relationships: Modifying the ethyl or phenoxymethyl groups could optimize potency.
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Formulation Studies: Co-crystallization or prodrug strategies may improve bioavailability.
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